molecular formula C14H11IN2O3 B5326932 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide

2-iodo-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No. B5326932
M. Wt: 382.15 g/mol
InChI Key: AKNMZKCIPRRQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-(4-methyl-2-nitrophenyl)benzamide, also known as INM-176, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the class of nitroaromatic compounds, which have been shown to possess a wide range of biological activities such as anti-inflammatory, antimicrobial, and antitumor properties.

Mechanism of Action

The exact mechanism of action of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects in addition to its anti-inflammatory and analgesic properties. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. It also has antitumor activity, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide is its high potency and selectivity for COX-2 inhibition, which makes it a promising candidate for the treatment of inflammatory diseases. However, its high potency may also pose a risk of toxicity, and further studies are needed to evaluate its safety profile.
List of

Future Directions

1. Development of more selective COX-2 inhibitors based on the structure of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide.
2. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
3. Investigation of the potential use of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders.
4. Development of novel drug delivery systems for this compound to improve its pharmacokinetic properties and reduce potential toxicity.
5. Investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound to identify new drug targets for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 4-methyl-2-nitroaniline with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a white crystalline powder with a purity of over 99%.

Scientific Research Applications

2-iodo-N-(4-methyl-2-nitrophenyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

2-iodo-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3/c1-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNMZKCIPRRQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.